
Potassium p-tert-butylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium p-tert-butylphenolate is an organic compound with the chemical formula C10H13KO. It is a white crystalline solid that is soluble in common organic solvents such as ethanol and ether but insoluble in water . This compound is known for its stability and is often used as a catalyst in organic synthesis, a preservative in coatings and adhesives, and a stabilizer in polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium p-tert-butylphenolate can be synthesized through the reaction of p-tert-butylphenol with a base such as potassium hydroxide in an organic solvent like ethanol or ether . The reaction typically involves the following steps:
- Dissolve p-tert-butylphenol in ethanol or ether.
- Add potassium hydroxide to the solution.
- Stir the mixture until the reaction is complete.
- Filter the solution to remove any unreacted materials.
- Evaporate the solvent to obtain the crystalline product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Potassium p-tert-butylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-tert-butylbenzoquinone.
Reduction: It can be reduced to form p-tert-butylphenol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the phenolate anion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: p-tert-butylbenzoquinone.
Reduction: p-tert-butylphenol.
Substitution: Various alkylated or acylated derivatives of p-tert-butylphenol.
Scientific Research Applications
Potassium p-tert-butylphenolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium p-tert-butylphenolate primarily involves its role as a strong base. The phenolate anion can deprotonate various substrates, facilitating nucleophilic substitution and elimination reactions . The compound’s bulky tert-butyl group also provides steric hindrance, influencing the selectivity and outcome of reactions .
Comparison with Similar Compounds
Potassium tert-butoxide (KOt-Bu): Similar in structure but lacks the aromatic ring.
Sodium p-tert-butylphenolate: Similar to potassium p-tert-butylphenolate but with sodium as the counterion.
Uniqueness: this compound is unique due to the presence of both the phenolate anion and the bulky tert-butyl group. This combination provides both strong basicity and steric hindrance, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
3130-29-8 |
|---|---|
Molecular Formula |
C10H13KO |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
potassium;4-tert-butylphenolate |
InChI |
InChI=1S/C10H14O.K/c1-10(2,3)8-4-6-9(11)7-5-8;/h4-7,11H,1-3H3;/q;+1/p-1 |
InChI Key |
YPPBVACKXHPUGV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



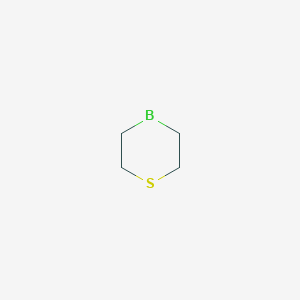

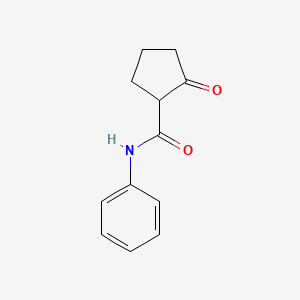


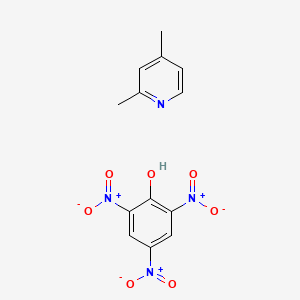
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)

![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)
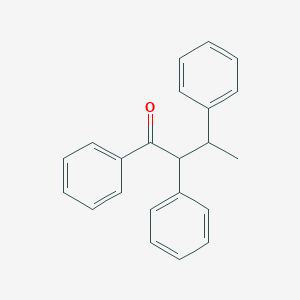
![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
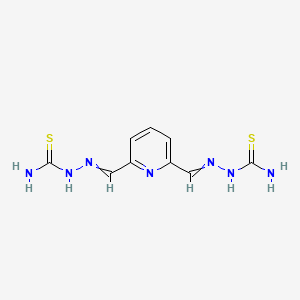
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)
